molecular formula C15H14N4O4 B11941310 N,N'-Bis(2-methyl-5-nitrophenyl)formamidine CAS No. 30878-35-4

N,N'-Bis(2-methyl-5-nitrophenyl)formamidine

Katalognummer: B11941310
CAS-Nummer: 30878-35-4
Molekulargewicht: 314.30 g/mol
InChI-Schlüssel: SGAHUNZKOXQOFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-methyl-5-nitrophenyl)formamidine typically involves the reaction of 2-methyl-5-nitroaniline with formamidine acetate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(2-methyl-5-nitrophenyl)formamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(2-methyl-5-nitrophenyl)formamidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-Bis(2-methyl-5-nitrophenyl)formamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and formamidine core play a crucial role in these interactions, potentially leading to inhibition or activation of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-Bis(2-methyl-5-nitrophenyl)formamidine is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

30878-35-4

Molekularformel

C15H14N4O4

Molekulargewicht

314.30 g/mol

IUPAC-Name

N,N'-bis(2-methyl-5-nitrophenyl)methanimidamide

InChI

InChI=1S/C15H14N4O4/c1-10-3-5-12(18(20)21)7-14(10)16-9-17-15-8-13(19(22)23)6-4-11(15)2/h3-9H,1-2H3,(H,16,17)

InChI-Schlüssel

SGAHUNZKOXQOFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC=NC2=C(C=CC(=C2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.